molecular formula C7H7N3O2 B3046793 1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione CAS No. 1305712-64-4

1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione

Cat. No.: B3046793
CAS No.: 1305712-64-4
M. Wt: 165.15
InChI Key: YDYTWQBSACHSPC-UHFFFAOYSA-N
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Description

1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione is a useful research compound. Its molecular formula is C7H7N3O2 and its molecular weight is 165.15. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites. The interaction between this compound and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular processes and functions .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context. For instance, it may inhibit kinase activity by competing with ATP for binding to the enzyme’s active site. This inhibition can lead to a decrease in the phosphorylation of target proteins, ultimately affecting cellular signaling and function. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound can modulate biochemical pathways without causing significant toxicity. High doses may lead to adverse effects, such as toxicity and organ damage. The threshold for these effects depends on the specific animal model and experimental conditions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity and gene expression. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can affect its activity and function, influencing cellular processes and responses .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. This compound may be targeted to the nucleus, cytoplasm, or other organelles through specific targeting signals or post-translational modifications. Its subcellular localization can influence its interactions with biomolecules and its overall activity .

Properties

IUPAC Name

1-methyl-2,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-10-6-5(7(12)9-10)4(11)2-3-8-6/h2-3H,1H3,(H,8,11)(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYTWQBSACHSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)C=CN2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801178737
Record name 1,2-Dihydro-4-hydroxy-1-methyl-3H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801178737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305712-64-4
Record name 1,2-Dihydro-4-hydroxy-1-methyl-3H-pyrazolo[3,4-b]pyridin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305712-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-4-hydroxy-1-methyl-3H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801178737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione
Reactant of Route 2
1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione
Reactant of Route 3
1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione
Reactant of Route 4
1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione
Reactant of Route 5
1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione
Reactant of Route 6
1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione

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